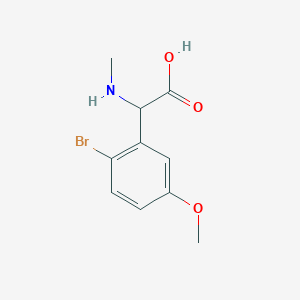2-(2-Bromo-5-methoxyphenyl)-2-(methylamino)acetic acid
CAS No.:
Cat. No.: VC17727700
Molecular Formula: C10H12BrNO3
Molecular Weight: 274.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H12BrNO3 |
|---|---|
| Molecular Weight | 274.11 g/mol |
| IUPAC Name | 2-(2-bromo-5-methoxyphenyl)-2-(methylamino)acetic acid |
| Standard InChI | InChI=1S/C10H12BrNO3/c1-12-9(10(13)14)7-5-6(15-2)3-4-8(7)11/h3-5,9,12H,1-2H3,(H,13,14) |
| Standard InChI Key | FSKRWWSQMTVCPX-UHFFFAOYSA-N |
| Canonical SMILES | CNC(C1=C(C=CC(=C1)OC)Br)C(=O)O |
Introduction
Structural Characteristics and Identification
Molecular Architecture
The compound’s structure comprises a phenyl ring with a bromine atom at position 2 and a methoxy group (-OCH₃) at position 5. Attached to the phenyl ring is an acetic acid backbone modified by a methylamino (-NHCH₃) group at the α-carbon. This configuration places it within the class of α-amino acid derivatives, where the amino and carboxylic acid groups are bonded to the same carbon atom .
The molecular formula is inferred as C₁₀H₁₂BrNO₃, derived from the parent structure of (2-bromo-5-methoxyphenyl)acetic acid (C₉H₉BrO₃) with the addition of a methylamino group (-NHCH₃). The molecular weight is approximately 261.12 g/mol, accounting for the bromine (79.90 g/mol), methoxy (31.03 g/mol), and methylamino (30.05 g/mol) substituents.
Spectroscopic Identification
While spectroscopic data for this specific compound are unavailable, analogous compounds provide reference points:
-
Infrared (IR) Spectroscopy: Expected peaks include N-H stretching (3300–3500 cm⁻¹) for the methylamino group, C=O stretching (1700–1750 cm⁻¹) for the carboxylic acid, and C-Br stretching (500–600 cm⁻¹) .
-
Nuclear Magnetic Resonance (NMR): The phenyl ring protons would exhibit distinct splitting patterns due to the bromine and methoxy groups. For example, in N-(2-bromo-5-methoxyphenyl)acetamide, aromatic protons resonate at δ 6.8–7.5 ppm .
Synthesis and Manufacturing
Proposed Synthetic Routes
Although no direct synthesis is documented, a plausible pathway can be inferred from related methodologies, such as the synthesis of 5-bromo-2-methoxyphenol and N-(2-bromo-5-methoxyphenyl)acetamide :
-
Protection of Reactive Groups:
-
Bromination:
-
Introduction of Methylamino Group:
-
Nucleophilic substitution or reductive amination could introduce the methylamino moiety. For example, reacting the brominated intermediate with methylamine under basic conditions or using a Gabriel synthesis approach.
-
-
Deprotection and Acid Formation:
Challenges in Synthesis
-
Regioselectivity: Ensuring bromination occurs at the correct position requires careful control of reaction conditions.
-
Steric Hindrance: The methylamino group’s bulk may impede reaction efficiency, necessitating optimized catalysts or elevated temperatures.
Physical and Chemical Properties
Physicochemical Parameters
Data from analogous compounds suggest the following properties :
| Property | Value (Estimated) | Source Compound Reference |
|---|---|---|
| Molecular Weight | 261.12 g/mol | |
| Density | ~1.6 g/cm³ | |
| Boiling Point | ~360–370 °C | |
| Melting Point | Not reported | — |
| Solubility | Moderate in polar solvents |
Reactivity and Stability
-
Carboxylic Acid Group: Can form salts with bases (e.g., NaOH) or esters with alcohols.
-
Methylamino Group: Participates in alkylation or acylation reactions.
-
Bromine Atom: Susceptible to nucleophilic aromatic substitution (e.g., Suzuki coupling) if activated by electron-donating groups .
Related Compounds and Analogues
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume